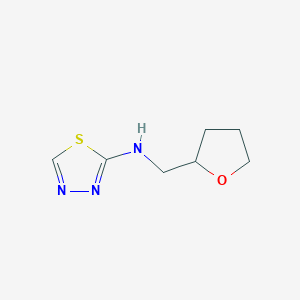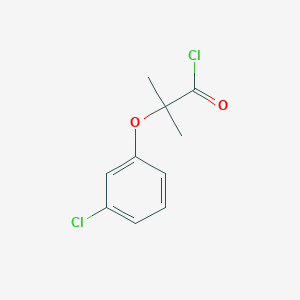![molecular formula C23H29BrN4OS B2972398 N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476438-42-3](/img/structure/B2972398.png)
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes an adamantane core, which is a type of diamondoid and has unique structural, biological, and stimulus-responsive properties . Attached to this core is a 1,2,4-triazole ring, which is a type of heterocyclic compound often found in pharmaceuticals. The compound also contains a sulfanyl group attached to a bromophenyl group .
Molecular Structure Analysis
The adamantane core of the molecule is a fused ring structure that is highly symmetrical and rigid . The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The bromophenyl group is a phenyl ring with a bromine atom attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds with adamantane cores can undergo a wide range of radical-based functionalization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. Adamantane itself is known to be a white solid with a camphor-like odor .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity
Research has shown that adamantane derivatives, including those with triazole moieties, exhibit significant antimicrobial activity. For instance, a study synthesized various S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and tested them against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Several compounds displayed potent antibacterial activity, highlighting their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).
Anti-inflammatory Activity
The same study also investigated the anti-inflammatory activity of these compounds, finding that some showed good dose-dependent activity against carrageenan-induced paw edema in rats. This suggests the potential of adamantane-triazole derivatives in treating inflammation-related conditions.
Quantum Chemical Analysis and Material Science Applications
Quantum Chemical Analysis
Another study performed spectral and quantum chemical analysis on adamantane-based compounds, including vibrational IR and Raman spectra interpretation through DFT calculations. These analyses help understand the electronic structure and charge transfer characteristics, which are crucial for designing materials with specific electronic properties (Al-Ghulikah et al., 2019).
Material Science
Adamantane derivatives have also been explored in the synthesis of new polymers and materials. For instance, polyamides containing adamantyl and diamantyl moieties have been developed, displaying medium inherent viscosities and high glass transition temperatures, indicating their potential for high-performance materials applications (Chern et al., 1998).
Catalysis and Synthetic Applications
Catalysis
Coordination polymers synthesized from adamantane and triazole derivatives have been shown to act as catalysts in reactions like the Chan-Evans-Lam arylation, underscoring their utility in organic synthesis and potential industrial applications (Pavlov et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is often associated with various biological activities such as antifungal, antiviral, and anticancer activities . The adamantane structure is known to interact with various biological targets, including viral proteins and ion channels.
Biochemical Pathways
Many 1,2,4-triazole compounds affect the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane .
Result of Action
Based on the known effects of similar compounds, it could potentially disrupt cell membrane integrity or interfere with essential biochemical pathways .
properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN4OS/c1-2-28-20(26-27-22(28)30-14-15-3-5-19(24)6-4-15)13-25-21(29)23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18H,2,7-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFOMOZNKOGPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)

![5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2972319.png)
![Ethyl 4-[(6-methyl-2,4-dioxopyran-3-ylidene)methylamino]benzoate](/img/structure/B2972320.png)


![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2972323.png)
![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)
![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)
![3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol](/img/structure/B2972329.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)


![benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2972335.png)